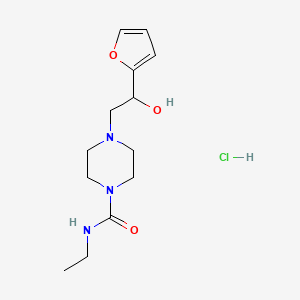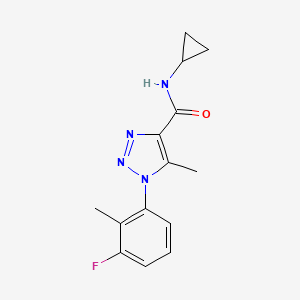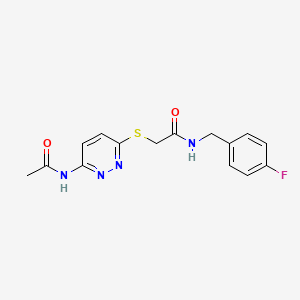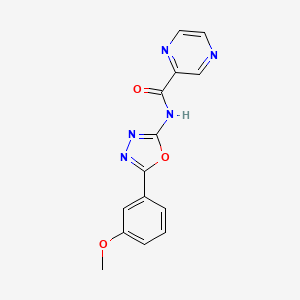![molecular formula C23H25N3O4S2 B2999166 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683263-02-7](/img/structure/B2999166.png)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an alpha-halo ketone with thiourea, followed by acylation of the resulting thiazole .Molecular Structure Analysis
The molecular structure of a compound like this would include a thiazole ring attached to a phenyl group and a sulfamoyl group .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be determined through experimental methods .Scientific Research Applications
Anticancer Applications
Thiazole derivatives have been utilized in anticancer agents due to their ability to interfere with cell proliferation and survival pathways. For example, tiazofurin is a notable thiazole derivative used in cancer treatment .
Antimicrobial Agents
Thiazole compounds have shown significant inhibitory effects against various Gram-positive and Gram-negative organisms, making them valuable as antimicrobial agents .
Anti-inflammatory Agents
Some thiazole derivatives serve as anti-inflammatory agents. Compounds like meloxicam and fentiazac are examples of thiazole-containing drugs with anti-inflammatory properties .
Antiparasitic and Antifungal Applications
Thiazoles like nitazoxanide have antiparasitic activity, while others like ravuconazole are used as antifungal agents .
Agricultural Chemicals
Thiamethoxam is an example of a thiazole derivative used as an insecticide, indicating potential applications in agriculture .
Photographic Sensitizers
Thiazole derivatives have been applied as photographic sensitizers due to their light-absorbing properties .
Bioluminescence Studies
The role of firefly luciferin, a compound containing a thiazoline ring, in the bioluminescent process of fireflies has been extensively studied, suggesting potential research applications in understanding bioluminescence .
Synthesis of Biologically Active Natural Compounds
Thiazolines are pivotal in synthesizing pharmaceuticals and biologically active natural compounds, such as curacin A and largazole, which feature thiazoline rings within their molecular structures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-5-15-26(3)32(29,30)19-13-11-18(12-14-19)22(28)25-23-24-20(21(31-23)16(2)27)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQTXGAVVSQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)


![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)


![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2999102.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2999103.png)


![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2999106.png)